1-Morpholin-4-ylpropan-2-yl 4-bromobenzoate;hydrochloride
Overview
Description
1-Morpholin-4-ylpropan-2-yl 4-bromobenzoate;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a morpholine ring attached to a propan-2-yl group, which is further connected to a 4-bromobenzoate moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Morpholin-4-ylpropan-2-yl 4-bromobenzoate;hydrochloride typically involves the following steps:
Formation of the Morpholine Derivative: The initial step involves the reaction of morpholine with an appropriate alkylating agent, such as 2-bromopropane, to form 1-Morpholin-4-ylpropan-2-yl bromide.
Esterification: The bromide derivative is then reacted with 4-bromobenzoic acid in the presence of a base, such as triethylamine, to form the ester linkage, resulting in 1-Morpholin-4-ylpropan-2-yl 4-bromobenzoate.
Hydrochloride Formation: Finally, the ester compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-Morpholin-4-ylpropan-2-yl 4-bromobenzoate;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzoate moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester linkage can be hydrolyzed in the presence of acids or bases to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholine ring and the propan-2-yl group.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and catalysts like palladium.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Substituted benzoate derivatives.
Hydrolysis: 4-bromobenzoic acid and 1-Morpholin-4-ylpropan-2-ol.
Oxidation and Reduction: Oxidized or reduced derivatives of the morpholine ring and propan-2-yl group.
Scientific Research Applications
1-Morpholin-4-ylpropan-2-yl 4-bromobenzoate;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 1-Morpholin-4-ylpropan-2-yl 4-bromobenzoate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The morpholine ring and the benzoate moiety play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Morpholin-4-ylpropan-2-yl 2-bromobenzoate
- 1-Morpholin-4-ylpropan-2-yl 3-bromobenzoate
Uniqueness
1-Morpholin-4-ylpropan-2-yl 4-bromobenzoate;hydrochloride is unique due to the position of the bromine atom on the benzoate ring, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in its chemical behavior and biological activity compared to its isomers.
Properties
IUPAC Name |
1-morpholin-4-ylpropan-2-yl 4-bromobenzoate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3.ClH/c1-11(10-16-6-8-18-9-7-16)19-14(17)12-2-4-13(15)5-3-12;/h2-5,11H,6-10H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLSKMCUQLGUPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)OC(=O)C2=CC=C(C=C2)Br.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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